N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6S/c1-3-16-15-17-5-4-14(19-15)21-8-6-20(7-9-21)10-13-11-22-12(2)18-13/h4-5,11H,3,6-10H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWHJKJJCBPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Halogen Displacement
The synthesis begins with 2,4-dichloropyrimidine , a versatile intermediate enabling sequential nucleophilic substitutions. In the presence of ethylamine , the 2-chloro group undergoes displacement to form 2-chloro-4-(ethylamino)pyrimidine (Scheme 1). This reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)* at elevated temperatures (80–100°C), achieving yields exceeding 85%.
Thiazole-Piperazine Side Chain Installation
The 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine side chain necessitates a multistep synthesis involving thiazole ring formation and subsequent alkylation.
Thiazole Synthesis
2-Methyl-1,3-thiazol-4-ylmethanol is synthesized via cyclization of thioacetamide with α-bromo ketones under acidic conditions. For example, reacting 4-bromo-3-oxobutanoic acid with thioacetamide in ethanol at reflux yields the thiazole core with a hydroxymethyl substituent.
Alkylation of Piperazine
The hydroxymethyl group is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) , producing 4-(chloromethyl)-2-methyl-1,3-thiazole . This intermediate undergoes alkylation with piperazine in the presence of potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP)* at 80°C, yielding 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine .
Final Coupling and Optimization
The coupling of the pyrimidine scaffold and thiazole-piperazine side chain is achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Nucleophilic Substitution
Reacting 2-chloro-4-(piperazin-1-yl)-N-ethylpyrimidin-2-amine with 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine under basic conditions (NaH, THF, 0°C to room temperature) facilitates displacement of the 2-chloro group, yielding the target compound. This method affords moderate yields (60–75%) but requires rigorous purification via silica gel chromatography to remove unreacted piperazine derivatives.
Buchwald-Hartwig Amination
An alternative approach employs palladium catalysis for C–N bond formation. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands, the reaction between 2-chloro-4-(piperazin-1-yl)pyrimidine and 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine in toluene at 100°C achieves higher yields (80–85%) with reduced reaction times.
Structural Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic techniques:
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Substitution
Competing reactions at positions 2 and 4 are mitigated by sequential substitutions: ethylamine is introduced first due to its lower nucleophilicity, followed by piperazine under stronger basic conditions.
Side Reactions in Thiazole Alkylation
Over-alkylation of piperazine is minimized by using a 1:1 molar ratio of 4-(chloromethyl)-2-methyl-1,3-thiazole to piperazine and maintaining temperatures below 100°C.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Purification Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 60–75% | 12–24 h | Moderate (chromatography) |
| Buchwald-Hartwig | 80–85% | 4–6 h | Low (precipitation) |
The palladium-catalyzed method offers superior efficiency but requires stringent anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Anticancer Activity
N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of pyrimidine and thiazole have demonstrated cytotoxicity against breast cancer cells (MDA-MB-231) and prostate cancer cells (PC3), suggesting that this compound could be a lead for developing new anticancer agents .
Antimicrobial Activity
Research indicates that compounds featuring thiazole and piperazine moieties possess significant antimicrobial properties. A study reported that related compounds effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could be explored for use in treating bacterial infections.
Neurological Applications
The piperazine group is known for its activity on the central nervous system. Compounds with similar structures have been studied for their potential in treating neurological disorders, including anxiety and depression. The interaction of piperazine derivatives with serotonin receptors indicates a possible pathway for developing anxiolytic drugs .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of N-ethyl-4-{4-[2-methylthiazole]} and tested their efficacy against human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using N-ethyl derivatives against clinical isolates of Staphylococcus aureus. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting its potential utility as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Key Differences
The following table summarizes structural similarities and differences between the target compound and analogs identified in the literature:
Detailed Analysis
Core Structure Variations
- Pyrimidin-2-amine Core : The target compound shares this core with compounds in , and . However, N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine () features a pyrimidin-4-amine core, altering the substitution pattern.
Substituent Variations
- N-Substituent : All compounds except feature an ethyl group at the N-position of pyrimidine, suggesting this moiety may enhance solubility or receptor affinity.
- Piperazine Substituents :
- The target compound’s (2-methyl-1,3-thiazol-4-yl)methyl group (thiazole-methyl) distinguishes it from analogs with pyrimidine (), pyridine (), or benzene () substituents. Thiazole rings are electron-rich and may influence π-π stacking or hydrogen bonding.
- The thiadiazole substituent in introduces sulfur and nitrogen atoms, which could enhance metabolic stability compared to thiazole.
Heterocycle Comparisons
- Thiazole vs. Thiadiazole: The thiazole in the target compound and contains one sulfur and one nitrogen atom, whereas the thiadiazole in has two nitrogens and one sulfur.
- Pyridine vs. Pyrimidine : The trifluoromethylpyridine substituent in adds fluorine atoms, which may improve lipophilicity and bioavailability compared to the target’s thiazole group.
Biological Activity
N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N4S, with a molecular weight of approximately 306.44 g/mol. The compound features a pyrimidine core substituted with a piperazine ring and a thiazole moiety, which contributes to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4S |
| Molecular Weight | 306.44 g/mol |
| IUPAC Name | This compound |
This compound primarily acts as an inhibitor of CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins necessary for cell cycle progression .
Pharmacological Effects
The compound has demonstrated significant antiproliferative effects in various cancer cell lines. For instance:
- Cancer Cell Lines : In vitro studies have shown that N-ethyl derivatives exhibit IC50 values in the nanomolar range against several cancer types, including breast and lung cancers.
- Selectivity : The compound exhibits selectivity towards CDK4/6 over other kinases, minimizing off-target effects which can lead to adverse reactions .
Case Studies
Several studies have investigated the efficacy of N-ethyl derivatives in preclinical models:
- Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry reported that N-ethyl derivatives effectively inhibited tumor growth in xenograft models of breast cancer. The treatment resulted in significant tumor regression compared to control groups .
- Lung Cancer Models : Another research highlighted the compound's ability to induce apoptosis in lung cancer cells through the activation of pro-apoptotic pathways while inhibiting CDK6 activity .
Comparative Analysis with Other CDK Inhibitors
The following table compares N-ethyl derivatives with other known CDK inhibitors:
| Compound Name | Target Kinases | IC50 (nM) | Selectivity |
|---|---|---|---|
| N-Ethyl Compound | CDK4/6 | 5 | High |
| Palbociclib | CDK4/6 | 10 | Moderate |
| Ribociclib | CDK4/6 | 8 | Moderate |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-ethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrimidine and piperazine-thiazole intermediates. For example, copper-catalyzed Ullmann-type couplings (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) yield ~17.9% product . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
- Catalyst loading : Adjusting Cu(I) catalyst ratios to reduce side reactions.
- Chromatography : Gradient elution (e.g., ethyl acetate/hexane) improves purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Confirms structural integrity via shifts for piperazine (δ ~2.5–3.5 ppm) and thiazole (δ ~7.0–8.0 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) .
- HPLC : Assesses purity (>95% using C18 columns with acetonitrile/water gradients) .
Q. How can solubility challenges during purification be addressed?
- Approach : Use mixed-solvent systems (e.g., chloroform:methanol = 3:1) for column chromatography . For crystalline products, recrystallization in dimethyl ether or ethyl acetate yields solid forms with defined melting points (e.g., 104–107°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Strategy : Cross-validate using complementary techniques:
- DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons in piperazine-thiazole moieties .
- 2D NMR (COSY, HSQC) : Maps coupling between thiazole protons and adjacent methyl groups .
- X-ray crystallography : Resolves ambiguities in piperazine ring conformation .
Q. What computational methods support reaction design and mechanistic studies?
- Tools :
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for Cu-catalyzed couplings) .
- Machine learning : Analyzes experimental datasets to optimize reaction conditions (e.g., solvent, temperature) .
- Molecular docking : Screens bioactivity by modeling interactions with biological targets (e.g., kinase domains) .
Q. How can structural modifications enhance bioactivity while maintaining stability?
- Case Study : Analogues with fluorinated or methylsulfonyl groups (e.g., replacing ethyl with trifluoroethyl) show improved pharmacokinetic profiles in pharmacological screens .
- SAR Guidance :
- Piperazine substitution : Bulkier groups (e.g., 4-methylpiperazine) enhance target affinity .
- Thiazole modification : Introducing electron-withdrawing groups (e.g., Cl) increases metabolic stability .
Q. What experimental designs address low reproducibility in synthetic yields?
- Recommendations :
- DoE (Design of Experiments) : Systematically vary temperature, catalyst, and stoichiometry .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Scale-up protocols : Maintain consistent stirring rates and heating profiles to avoid batch-to-batch variability .
Data Analysis and Contradiction Handling
Q. How should researchers interpret variability in reported yields (e.g., 17.9% vs. 39% in similar syntheses)?
- Root Causes :
- Reagent purity : Impurities in starting materials (e.g., 4-methylthiazole) reduce efficiency .
- Workup differences : Acidic washes may precipitate intermediates, altering recoverable yields .
- Mitigation : Standardize protocols (e.g., Cs₂CO₃ drying steps) and report detailed reaction conditions .
Q. What strategies validate bioactivity data when conflicting results arise?
- Best Practices :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
